(R)-tert-Butyl 2-(4-bromophenyl)piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 2-(4-bromophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(4-bromophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.
Addition of the tert-Butyl Group: The tert-butyl group is added through a tert-butylation reaction, which involves the use of tert-butyl chloride and a base.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 2-(4-bromophenyl)piperidine-1-carboxylate typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 2-(4-bromophenyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(4-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)piperidine: A similar compound with a piperidine ring and a bromophenyl group but lacking the tert-butyl group.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: A piperazine derivative with similar structural features.
Uniqueness
®-tert-Butyl 2-(4-bromophenyl)piperidine-1-carboxylate is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H22BrNO2 |
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Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(4-bromophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-11-5-4-6-14(18)12-7-9-13(17)10-8-12/h7-10,14H,4-6,11H2,1-3H3/t14-/m1/s1 |
InChI Key |
APCNDUGABXGVEW-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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